2-({1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid
Overview
Description
2-({1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidinylthio group attached to a nicotinic acid moiety
Preparation Methods
The synthesis of 2-({1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrrolidinylthio intermediate: This step involves the reaction of a pyrrolidinyl compound with a thiol reagent under controlled conditions.
Introduction of the nicotinic acid moiety: The intermediate is then reacted with a nicotinic acid derivative to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
2-({1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-({1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-({1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid include other nicotinic acid derivatives and pyrrolidinylthio compounds. These compounds share structural similarities but may differ in their specific functional groups or overall structure. The uniqueness of this compound lies in its combination of these two moieties, which may confer unique properties and applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully explore its capabilities and applications.
Properties
IUPAC Name |
2-[1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O5S/c19-17(20)18(21,22)29-10-5-3-9(4-6-10)24-13(25)8-12(15(24)26)30-14-11(16(27)28)2-1-7-23-14/h1-7,12,17H,8H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGAFVMTLYKNCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(C(F)Cl)(F)F)SC3=C(C=CC=N3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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